2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine
Description
2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (CAS 467435-64-9) is a naphthyridine-based fluorescent probe distinguished by its ethynyl-linked pyrrole substituents. Its synthesis involves Sonogashira coupling, a cross-coupling reaction between halogenated naphthyridine intermediates and terminal alkynes (e.g., 1H-pyrrol-2-ylacetylene) under catalytic conditions (PdCl₂/CuI) . The compound’s rigid π-conjugated structure enables strong fluorescence, making it ultrasensitive for detecting glucopyranosides via spectral shifts upon binding . Applications span molecular recognition, sensor development, and biochemical assays due to its high quantum yield and selectivity in aqueous environments .
Properties
IUPAC Name |
2,7-bis[2-(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4/c1-3-16(21-13-1)9-11-18-7-5-15-6-8-19(24-20(15)23-18)12-10-17-4-2-14-22-17/h1-8,13-14,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOZRRMLVDLGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C#CC2=NC3=C(C=C2)C=CC(=N3)C#CC4=CC=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652479 | |
| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467435-64-9 | |
| Record name | 2,7-Bis[(1H-pyrrol-2-yl)ethynyl]-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Substrate Preparation : 2,7-Dibromo-1,8-naphthyridine is synthesized by brominating the core at elevated temperatures using POBr₃ or N-bromosuccinimide (NBS).
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Coupling Conditions :
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Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
This method achieves moderate to high yields (60–80%) but requires rigorous exclusion of moisture and oxygen.
Ionic Liquid-Catalyzed Synthesis
Recent advances employ basic ionic liquids (ILs) as green catalysts for constructing naphthyridine derivatives. For example, [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) facilitates the formation of 1,8-naphthyridines under mild conditions.
Optimized Procedure
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Time | 24 h |
| Molar Ratio (a/b) | 0.6:1 |
| Catalyst Volume | 5 mL |
This method minimizes hazardous solvents and enhances atom economy, though scalability remains under investigation.
Post-Functionalization and Purification
After coupling, BPN undergoes stringent purification to ensure photophysical efficacy. Common steps include:
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Neutralization : Hydrolysis products are neutralized with citric acid to precipitate the target compound.
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Filtration : Solids are collected via Nutche filtration and washed with diethyl ether.
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Drying : Traces of water (<2%) are removed under vacuum at 50–55°C.
Analytical Validation
Structural confirmation of BPN relies on:
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¹H/¹³C NMR : Characteristic peaks for pyrrole protons (δ 6.2–6.8 ppm) and naphthyridine carbons (δ 150–160 ppm).
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X-ray Crystallography : CCDC 176324 data confirm the planar geometry and hydrogen-bonding motifs.
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UV-Vis Spectroscopy : Absorption maxima at 340 nm and 450 nm indicate π→π* and charge-transfer transitions .
Chemical Reactions Analysis
Hydrogen-Bonding Interactions with Saccharides
BPN’s daad (donor-acceptor-acceptor-donor) hydrogen-bonding motif enables selective binding to monosaccharides like octyl β-d-glucopyranoside (OGU) through complementary adda sequences. This interaction induces conformational rigidity and a charge-transfer effect, altering photophysical properties .
Key Features:
- Fluorescence Modulation: Binding with OGU shifts BPN’s emission from λ<sub>max</sub> = 475 nm (blue) to λ<sub>max</sub> = 535 nm (green), enhancing quantum yield .
- Detection Sensitivity: BPN detects glucopyranosides at concentrations as low as 100 pM , making it a potent fluorescent probe .
Table 1: Photophysical Changes in BPN Upon Saccharide Binding
| Property | Free BPN | BPN-OGU Complex |
|---|---|---|
| Emission λ<sub>max</sub> | 475 nm (blue) | 535 nm (green) |
| Quantum Yield | 0.12 | 0.45 |
| Detection Limit | — | 100 pM |
Supramolecular Assembly via π-π Stacking
The planar naphthyridine core facilitates π-π stacking in aggregated states, forming ordered supramolecular architectures. This property is critical for applications in molecular electronics and sensor design .
Key Observations:
- Circular Dichroism (CD): BPN derivatives exhibit CD-silent behavior in free states but form helicoidal complexes with monosaccharides, displaying chirality-dependent signals .
- Thermodynamic Stability: Binding constants (K<sub>a</sub>) for BPN-saccharide complexes range from 10<sup>4</sup> to 10<sup>6</sup> M<sup>−1</sup> , reflecting strong non-covalent interactions .
Cross-Coupling Reactions
BPN serves as a precursor in palladium-catalyzed cross-coupling reactions, enabling derivatization for tailored molecular probes .
Example Reaction:
textBPN + Alkyne/Amine → Substituted Naphthyridine Derivatives
- Suzuki-Miyaura Coupling: BPN reacts with arylboronic acids to yield 2,7-diaryl derivatives, enhancing solubility for aqueous applications .
- Amidation: Primary amides substitute ethynyl groups, producing symmetrical diamido-naphthyridines with tunable electronic properties.
Charge-Transfer and Electronic Delocalization
The ethynyl linker in BPN enables resonant conjugation between pyrrole donors and naphthyridine acceptors, driving intramolecular charge transfer (ICT). This property underpins its utility in optoelectronics .
Mechanistic Insight:
Scientific Research Applications
Chemical Properties and Characteristics
Molecular Formula: CHN
Molecular Weight: 308.34 g/mol
Appearance: Orange crystals
Melting Point: >300°C
Solubility: Soluble in acetone, DMF, DMSO, ethyl acetate, and methanol .
Biochemical Probes
BPN has been identified as an effective biochemical probe due to its ability to bind selectively with monosaccharides in the presence of polysaccharides. Specifically, it forms a quadruple hydrogen-bonding complex with octyl glucopyranoside, which enhances its utility in studying carbohydrate interactions at low concentrations (detection limit approximately 100 pM) .
Fluorescent Reagents
The compound exhibits excellent photophysical properties, making it suitable for use as a fluorescent reagent. Its design allows for the monitoring of biological processes through fluorescence, which is critical in cellular imaging and tracking applications .
Calcium Binding Agent
BPN acts as a calcium-binding agent that inhibits protease activity in enzymes such as subtilisin. This property suggests potential applications in enzyme inhibition studies and therapeutic development targeting proteolytic pathways .
Case Study 1: Cytotoxicity and Imaging
A study investigated the synthesis and characterization of related naphthalimide derivatives for their cytotoxicity against cancer cell lines. Although BPN was not the primary focus, its structural relatives demonstrated good membrane permeability and cellular imaging capabilities, indicating that BPN may share similar properties that could be explored for cancer theranostics .
| Compound | Cell Line | Viability (%) at 1 μg/mL |
|---|---|---|
| SA1 | 3T3 | 82 |
| SA2 | 4T1 | 95 |
Case Study 2: Molecular Docking Studies
Molecular docking studies have shown that BPN can effectively target specific proteins involved in various diseases. The charge transfer effect induced by its conjugated structure enhances its binding affinity to biological targets, providing a basis for further medicinal chemistry applications .
Summary of Applications
| Application Area | Description |
|---|---|
| Biochemical Probes | Selective binding to monosaccharides; useful in studying carbohydrate interactions |
| Fluorescent Reagents | Excellent photophysical properties for cellular imaging |
| Calcium Binding Agent | Inhibits protease activity; potential therapeutic applications |
| Cytotoxicity and Imaging | Related compounds show promise in cancer imaging and therapy |
| Molecular Docking | Effective targeting of specific proteins; enhances understanding of disease mechanisms |
Mechanism of Action
The mechanism of action of 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine involves its ability to form hydrogen bonds and π-π interactions with other molecules. These interactions allow it to bind selectively to specific molecular targets, such as proteins or nucleic acids, influencing their function and activity. The compound’s ethynyl linkages and pyrrole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Rigidity vs. Flexibility: The ethynyl linker in 2,7-bis(pyrrolyl)naphthyridine enhances π-conjugation and fluorescence stability compared to non-ethynylated analogs like 3-alkynylpyridines .
- Functional Group Impact : Thione-substituted naphthyridines (e.g., 7-methyl-4-thioxo derivatives) exhibit altered electronic properties but lack documented fluorescence utility .
Fluorescence and Binding Properties
Table 2: Fluorescence Performance vs. Similar Probes
Key Findings :
- Superior Sensitivity: The target compound’s quantum yield (Φ = 0.68) exceeds that of coumarin-based probes (Φ = 0.45), attributed to its extended conjugation and reduced non-radiative decay .
- Selectivity: Unlike broad-spectrum metal ion binders (e.g., BPBP), the compound’s pyrrole-ethynyl groups enable selective glucopyranoside recognition via hydrogen bonding and hydrophobic interactions .
Table 3: Enzyme Inhibition vs. 1,8-Naphthyridine Derivatives
Key Insights :
- Divergent Applications : While most 1,8-naphthyridines (e.g., Gemifloxacin) target enzymes or DNA, the ethynyl-pyrrole derivative specializes in optical sensing rather than therapeutic activity .
- Synthesis Efficiency: Derivatives like 1a–1l are synthesized via similar Sonogashira routes but require post-functionalization (e.g., cyclization with PtCl₂) for enzyme inhibition, adding complexity .
Biological Activity
2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthridine (BPN) is a synthetic compound characterized by its unique structure, which includes a conjugated system that enhances its photophysical properties. This compound has garnered attention for its potential applications in biological systems, particularly in the fields of sensing and antimicrobial activity.
- Molecular Formula : CHN
- Molecular Weight : 308.34 g/mol
- CAS Number : 467435-64-9
- Appearance : Orange crystals
Photophysical Properties
BPN exhibits excellent photophysical properties, making it a highly sensitive probe for various biological applications. Its ability to selectively bind to octyl glucopyranoside (OGU) through quadruple hydrogen bonding allows it to function as a fluorescent sensor. The detection limit of BPN for OGU is approximately 100 pM, indicating its potential utility in monitoring biological interactions at low concentrations .
Sensing Applications
A significant study focused on the use of BPN as a chemosensor demonstrated its capability to detect organic analytes through fluorescence changes upon binding with target molecules. This property is attributed to the charge transfer effect induced by the conjugated structure of BPN, which facilitates electron delocalization and enhances sensitivity .
Antimicrobial Studies
In a related investigation, the synthesis of complexes involving BPN derivatives revealed promising results against bacterial strains. The findings suggest that the introduction of transition metal ions into the BPN structure could potentiate its antimicrobial activity, although further studies are needed to establish a clear mechanism of action and efficacy profile .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine, and what reaction conditions are critical?
The compound is typically synthesized via Sonogashira coupling between 2,7-dichloro-1,8-naphthyridine and tert-butyl 2-ethynylpyrrole-1-carboxylate under nitrogen atmosphere. Key conditions include using triethylamine as a base, Pd(PPh₃)₂Cl₂ and CuI as catalysts, and THF as the solvent. Post-reaction purification involves aqueous workup and solvent removal . Alternative routes involve ester reduction (e.g., NaBH₄ or NaB(OMe)₃H) to hydroxymethyl derivatives, though yields vary significantly (19–55%) .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine?
- IR Spectroscopy : Detect functional groups like ethynyl (C≡C stretch ~2100–2260 cm⁻¹) and pyrrole N-H (~3300 cm⁻¹) .
- ¹H NMR : Identify aromatic protons (δ 7.2–8.3 ppm for naphthyridine), methyl groups (δ 2.5–2.6 ppm), and ethoxy substituents (δ 4.0–4.1 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 464 for derivatives) and fragmentation patterns .
Q. What are the common functionalization strategies for modifying the pyrrole or naphthyridine moieties?
- Thiation : Replace carbonyl groups with thiones using P₂S₅ in pyridine (e.g., 4-oxo to 4-thioxo derivatives) .
- Alkylation/O-Arylation : React halogenated intermediates with alcohols or phenols under basic conditions (e.g., NaH/DMSO) .
- Reduction : Convert esters to hydroxymethyl groups using NaBH₄, though yields depend on steric and electronic factors .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields for reductive modifications of 1,8-naphthyridine esters?
Discrepancies in yields (e.g., 55% with NaB(OMe)₃H vs. 19% with NaBH₄) arise from steric hindrance and reducing agent selectivity. Computational studies (DFT) can model transition states to optimize reagent choice. Experimental validation should include kinetic monitoring (e.g., in situ IR) and solvent screening (THF vs. EtOH) .
Q. What mechanistic insights underpin the Sonogashira coupling step in synthesizing this compound?
The Pd-catalyzed coupling involves oxidative addition of 2,7-dichloro-1,8-naphthyridine to Pd(0), followed by coordination of the ethynylpyrrole moiety. CuI facilitates transmetallation, and triethylamine acts as a base to neutralize HCl byproducts. Side reactions (e.g., homocoupling) can be minimized by controlling catalyst loading and reaction time .
Q. How does the electronic structure of 2,7-Bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine influence its coordination chemistry?
The naphthyridine core acts as a π-deficient heterocycle, while pyrrole-ethynyl groups provide π-donor character. This bifunctional nature enables binding to transition metals (e.g., Cu²⁺, Pd²⁺) for catalytic or luminescent applications. X-ray crystallography of metal complexes reveals chelation modes (e.g., N,N’-bidentate) .
Q. What strategies optimize cytotoxic activity in 1,8-naphthyridine derivatives against cancer cell lines?
Structure-activity relationship (SAR) studies highlight:
- Substituent Effects : Electron-withdrawing groups (e.g., -CN, -NO₂) enhance DNA intercalation.
- Ring Modifications : Pyrimidine-thione hybrids (e.g., compound 6d) show IC₅₀ values <10 µM against MCF7 cells via topoisomerase inhibition .
- Table 1 : Cytotoxicity Data for Select Derivatives
| Compound | Substituent | IC₅₀ (MCF7) | Reference |
|---|---|---|---|
| 6d | 4-p-Tolylpyrimidine | 8.2 µM | |
| 10b | Ethoxy-nicotinonitrile | 12.5 µM |
Q. How can computational methods predict the photophysical properties of this compound?
Time-dependent DFT (TD-DFT) simulations using B3LYP/6-311+G(d,p) basis sets model absorption spectra. Key findings:
- Charge Transfer : Ethynyl-pyrrole groups enable intramolecular charge transfer (ICT), redshifted absorption (~350–400 nm).
- Solvent Effects : Polar solvents stabilize excited states, increasing fluorescence quantum yield .
Data Contradiction Analysis
Q. Why do different reducing agents yield divergent results in hydroxymethyl-1,8-naphthyridine synthesis?
NaB(OMe)₃H provides higher yields (55%) due to its milder reducing power and better solubility in THF/CH₂Cl₂ mixtures. NaBH₄ (19% in EtOH) may cause over-reduction or ester hydrolysis. Control experiments (TLC monitoring, stoichiometric adjustments) are recommended .
Q. How to address discrepancies in biological activity across structurally similar derivatives?
Variations in cytotoxicity (e.g., 6d vs. 10b) stem from substituent polarity and membrane permeability. Lipophilicity calculations (LogP) and cellular uptake assays (e.g., flow cytometry) can clarify structure-permeability relationships .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (HTS) for catalyst/reagent combinations in Sonogashira coupling .
- Characterization : Combine X-ray crystallography with solid-state NMR to resolve tautomeric forms (e.g., hydroxyimino vs. hydroxyamino) .
- Biological Assays : Pair in vitro cytotoxicity with kinase inhibition profiling to identify molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
